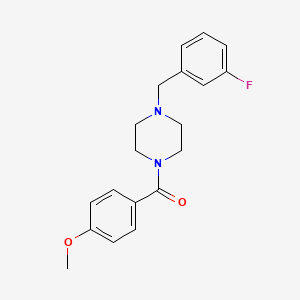
4-isopropyl-N-(4-methoxybenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(4-methoxybenzyl)benzamide, also known as IBN-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound was first synthesized in 2011 by a group of researchers led by Professor Liang-Nian He at Nankai University in China. Since then, IBN-1 has been extensively studied for its unique properties and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-isopropyl-N-(4-methoxybenzyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are essential for cancer cell growth and survival. Specifically, 4-isopropyl-N-(4-methoxybenzyl)benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDAC activity, 4-isopropyl-N-(4-methoxybenzyl)benzamide can alter the expression of genes that are involved in cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 4-isopropyl-N-(4-methoxybenzyl)benzamide has also been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 4-isopropyl-N-(4-methoxybenzyl)benzamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-isopropyl-N-(4-methoxybenzyl)benzamide in scientific research is its potent anti-cancer activity. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using 4-isopropyl-N-(4-methoxybenzyl)benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-isopropyl-N-(4-methoxybenzyl)benzamide. One area of interest is in the development of new anti-cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of 4-isopropyl-N-(4-methoxybenzyl)benzamide in other fields, such as neurology and immunology. Additionally, there is ongoing research aimed at improving the synthesis of 4-isopropyl-N-(4-methoxybenzyl)benzamide and developing new derivatives of this compound with enhanced properties.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(4-methoxybenzyl)benzamide involves a multi-step process that starts with the reaction of 4-methoxybenzyl chloride with isopropylamine to form N-(4-methoxybenzyl)isopropylamine. This intermediate is then reacted with 4-fluorobenzoyl chloride to form 4-fluoro-N-(4-methoxybenzyl)-N-isopropylbenzamide. Finally, this compound is treated with sodium borohydride to yield 4-isopropyl-N-(4-methoxybenzyl)benzamide.
Applications De Recherche Scientifique
4-isopropyl-N-(4-methoxybenzyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 4-isopropyl-N-(4-methoxybenzyl)benzamide exhibits potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-6-8-16(9-7-15)18(20)19-12-14-4-10-17(21-3)11-5-14/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSYVQOBSWQAIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropyl-N-(4-methoxybenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)




![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)
![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)


![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide](/img/structure/B5760385.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)